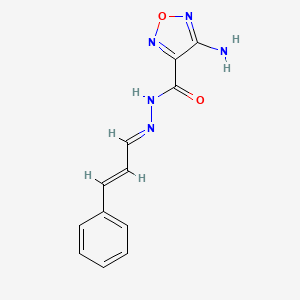![molecular formula C17H20N2O3S B5728609 N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as EMPSG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of sulfonylurea compounds, which have been widely used in the treatment of type 2 diabetes. However, the focus of
作用機序
The mechanism of action of N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the modulation of ion channels known as ATP-sensitive potassium channels (KATP channels). These channels play a key role in regulating the release of neurotransmitters in the brain, and their dysfunction has been implicated in various neurological disorders. N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to selectively inhibit KATP channels in certain regions of the brain, leading to an increase in neurotransmitter release and a reduction in pain perception.
Biochemical and Physiological Effects
N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can reduce pain sensitivity in rats, and can also modulate the release of dopamine and other neurotransmitters in the brain. Additionally, N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to have a protective effect on neurons in the brain, which could have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its selectivity for KATP channels in certain regions of the brain. This allows researchers to study the effects of modulating these channels in a specific context, without affecting other areas of the brain. However, one limitation of using N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its relatively low potency compared to other KATP channel modulators. This can make it difficult to achieve the desired effects at lower concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research involving N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of interest is the development of more potent and selective KATP channel modulators based on the structure of N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, and to determine its potential applications in the treatment of neurological disorders. Finally, research is needed to determine the safety and efficacy of N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in human subjects, which could pave the way for clinical trials in the future.
合成法
N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be synthesized using a multi-step process that involves the reaction of 2-ethylbenzoyl chloride with 4-methylbenzenesulfonyl chloride to form the intermediate compound 2-ethyl-N-(4-methylphenyl)sulfonylbenzamide. This intermediate is then reacted with glycine to form N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.
科学的研究の応用
N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
特性
IUPAC Name |
2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-14-6-4-5-7-16(14)19(12-17(18)20)23(21,22)15-10-8-13(2)9-11-15/h4-11H,3,12H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLUPLMNNZQFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
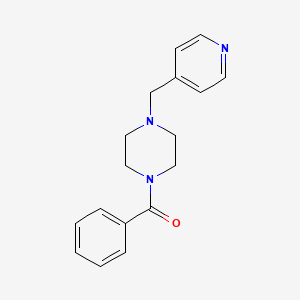
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
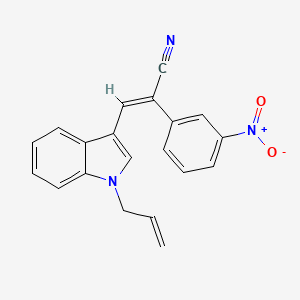
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)
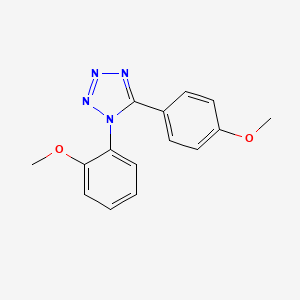
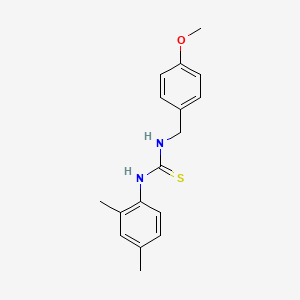
![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
